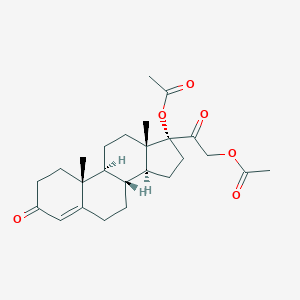
2,2-Dimethyl-3-oxo-3-phenylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-oxo-3-phenylpropanal (DMPP) is a chemical compound that belongs to the family of α,β-unsaturated aldehydes. DMPP is a versatile chemical compound that has gained attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
2,2-Dimethyl-3-oxo-3-phenylpropanal is an α,β-unsaturated aldehyde that contains a Michael acceptor, which makes it a potent electrophile. 2,2-Dimethyl-3-oxo-3-phenylpropanal can react with nucleophiles, such as thiols and amines, to form covalent adducts. 2,2-Dimethyl-3-oxo-3-phenylpropanal has been shown to inhibit enzymes that contain thiol groups, such as glutathione S-transferase and thioredoxin reductase. 2,2-Dimethyl-3-oxo-3-phenylpropanal can also interact with proteins and DNA, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-oxo-3-phenylpropanal has been shown to exhibit various biochemical and physiological effects. 2,2-Dimethyl-3-oxo-3-phenylpropanal has been reported to induce apoptosis in cancer cells by inhibiting thioredoxin reductase and increasing oxidative stress. 2,2-Dimethyl-3-oxo-3-phenylpropanal has also been shown to inhibit the growth of bacteria and fungi by disrupting their redox balance. Furthermore, 2,2-Dimethyl-3-oxo-3-phenylpropanal has been reported to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-3-oxo-3-phenylpropanal has several advantages for lab experiments, including its high reactivity, low toxicity, and easy synthesis. However, 2,2-Dimethyl-3-oxo-3-phenylpropanal also has some limitations, such as its instability in air and moisture, which requires careful handling and storage. 2,2-Dimethyl-3-oxo-3-phenylpropanal can also react with other nucleophiles, leading to non-specific reactions and complicating the interpretation of results.
Direcciones Futuras
For 2,2-Dimethyl-3-oxo-3-phenylpropanal research include the development of new synthetic methods, the exploration of its potential as a chiral building block, and the investigation of its mechanism of action in more detail.
Métodos De Síntesis
2,2-Dimethyl-3-oxo-3-phenylpropanal can be synthesized via several methods, including aldol condensation, Wittig reaction, and acylation of phenylacetic acid. The most common method for synthesizing 2,2-Dimethyl-3-oxo-3-phenylpropanal is the aldol condensation of acetone and benzaldehyde in the presence of a base catalyst, such as potassium hydroxide. The reaction yields 2,2-Dimethyl-3-oxo-3-phenylpropanal as a yellowish oil with a melting point of 36-38°C.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-oxo-3-phenylpropanal has been extensively studied for its potential applications in various fields of scientific research. 2,2-Dimethyl-3-oxo-3-phenylpropanal is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. 2,2-Dimethyl-3-oxo-3-phenylpropanal has also been used as a chiral building block in the synthesis of biologically active compounds. Furthermore, 2,2-Dimethyl-3-oxo-3-phenylpropanal has shown potential as a ligand in asymmetric catalysis.
Propiedades
Número CAS |
1750-74-9 |
|---|---|
Nombre del producto |
2,2-Dimethyl-3-oxo-3-phenylpropanal |
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-oxo-3-phenylpropanal |
InChI |
InChI=1S/C11H12O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
RAKVKEWSBZRILU-UHFFFAOYSA-N |
SMILES |
CC(C)(C=O)C(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C=O)C(=O)C1=CC=CC=C1 |
Sinónimos |
2,2-DIMETHYL-3-OXO-3-PHENYLPROPANAL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



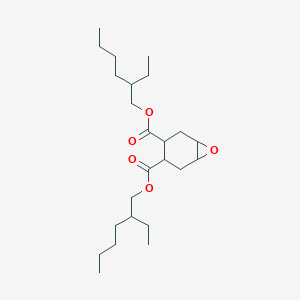
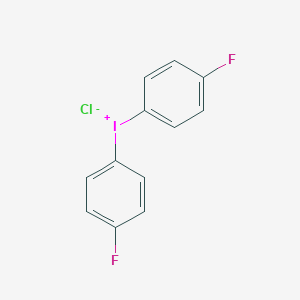
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)
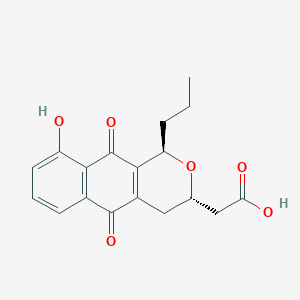

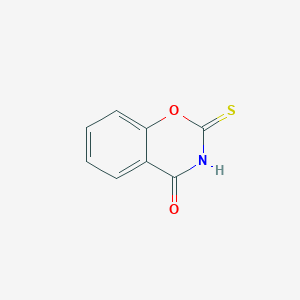

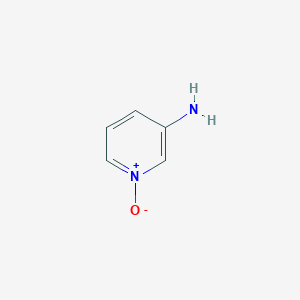
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)


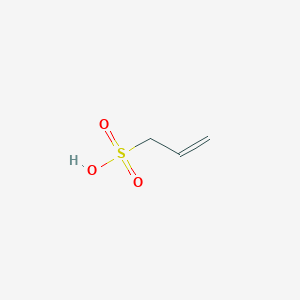
![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)
